molecular formula C21H26N2O2 B4431412 1-[2-(4-ethylphenoxy)propanoyl]-4-phenylpiperazine

1-[2-(4-ethylphenoxy)propanoyl]-4-phenylpiperazine

Cat. No. B4431412
M. Wt: 338.4 g/mol
InChI Key: FMVXIBRWFBDYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-ethylphenoxy)propanoyl]-4-phenylpiperazine, also known as EPP, is a chemical compound that has been widely studied for its potential use in medical research. EPP is a piperazine derivative that is structurally similar to other compounds that have been shown to have a range of biological activities.

Mechanism of Action

The mechanism of action of 1-[2-(4-ethylphenoxy)propanoyl]-4-phenylpiperazine is not fully understood, but it is thought to involve modulation of neurotransmitter systems in the brain. This compound has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, this compound has been shown to modulate the activity of several other signaling pathways in the brain, including the cyclic AMP pathway and the MAP kinase pathway.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(4-ethylphenoxy)propanoyl]-4-phenylpiperazine in lab experiments is its ability to modulate several different signaling pathways in the brain. This makes it a potentially useful tool for studying the complex interactions between different neurotransmitter systems and signaling pathways.
One limitation of using this compound in lab experiments is its relatively low potency compared to other compounds that have similar effects on neurotransmitter systems. This may limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research on 1-[2-(4-ethylphenoxy)propanoyl]-4-phenylpiperazine. One area of interest is the development of more potent derivatives of this compound that could be used in a wider range of experiments. Another area of interest is the use of this compound in combination with other compounds to study the interactions between different neurotransmitter systems and signaling pathways.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential use in medical research. Its ability to modulate several different signaling pathways in the brain makes it a potentially useful tool for studying the complex interactions between different neurotransmitter systems and signaling pathways. Further research is needed to determine its potential as a therapeutic agent in humans and to develop more potent derivatives for use in a wider range of experiments.

Scientific Research Applications

1-[2-(4-ethylphenoxy)propanoyl]-4-phenylpiperazine has been studied for its potential use in a range of medical research applications. One area of interest is its potential as a treatment for depression and anxiety. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential as a therapeutic agent in humans.
Another area of interest is the potential use of this compound as a tool for studying the function of the central nervous system. This compound has been shown to modulate the activity of several neurotransmitter systems, including serotonin and dopamine. This makes it a potentially useful tool for studying the role of these systems in behavior and cognition.

properties

IUPAC Name

2-(4-ethylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-18-9-11-20(12-10-18)25-17(2)21(24)23-15-13-22(14-16-23)19-7-5-4-6-8-19/h4-12,17H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVXIBRWFBDYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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